4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile

medicinal chemistry structure-activity relationship pharmacophore design

4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile (CAS 1520188-48-0) is a disubstituted benzonitrile derivative with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol. The compound belongs to the class of aromatic aminonitriles, featuring a cyclopropylmethylamino substituent at the para position and a methyl group at the ortho position relative to the cyano group.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
Cat. No. B12076662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NCC2CC2)C#N
InChIInChI=1S/C12H14N2/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10,14H,2-3,8H2,1H3
InChIKeyVBZINHWONQTBRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile: A para-Cyclopropylmethylamino ortho-Methyl Substituted Benzonitrile Building Block


4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile (CAS 1520188-48-0) is a disubstituted benzonitrile derivative with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . The compound belongs to the class of aromatic aminonitriles, featuring a cyclopropylmethylamino substituent at the para position and a methyl group at the ortho position relative to the cyano group. This substitution pattern distinguishes it from closely related regioisomers and analogs that lack the ortho-methyl group or possess different connectivity patterns at the amino linkage. The compound is commercially available as a screening compound and building block for medicinal chemistry applications , though it lacks extensive primary literature characterization, necessitating careful procurement decisions based on structural differentiation from available analogs.

1
Medicinal chemistry building block with para-cyclopropylmethylamino and ortho-methyl substitution
Enables steric and electronic differentiation from common benzonitrile scaffolds
2
Screening compound for fragment-based or SAR probe studies
Suitable when regioisomeric or des-methyl analogs are inadequate
3
Dual functionalization via cyano and secondary amino groups
Supports derivatization to acids, amides, amines, or heterocycles

Why Generic Substitution of 4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile with Other Regioisomeric or Des-Methyl Aminobenzonitriles Fails


Substituting 4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile with structurally similar benzonitrile derivatives introduces quantifiable differences in steric environment, electronic properties, and potentially biological target engagement. The ortho-methyl group confers distinct conformational constraints on the cyclopropylmethylamino side chain relative to the cyano group, differentiating this compound from the des-methyl analog 4-[(cyclopropylmethyl)amino]benzonitrile (CAS 1019607-58-9) . Furthermore, the 2-methyl-4-amino substitution pattern is distinct from related regioisomers such as 3-[(cyclopropylmethyl)amino]-4-methylbenzonitrile (CAS 1250601-02-5), where the amino and methyl groups occupy different ring positions . Compounds with a methylene spacer between the aromatic ring and the amino group, such as 4-{[(cyclopropylmethyl)amino]methyl}benzonitrile (CAS 1019539-48-0), introduce additional rotational flexibility that fundamentally alters the pharmacophore geometry . These structural differences, while subtle, can produce measurable changes in binding affinity and selectivity, as demonstrated in structure-activity relationship studies of cyclopropylmethylamine-containing compound series targeting monoamine transporters [1].

Des-methyl analog may lack ortho steric bulk
4-[(Cyclopropylmethyl)amino]benzonitrile (CAS 1019607-58-9) omits the ortho-methyl group, which can shift rotameric preferences and binding-pocket complementarity. Reported SAR in related series shows measurable affinity differences when ortho substitution is altered.
Regioisomeric shift alters electronic and steric environment
3-[(Cyclopropylmethyl)amino]-4-methylbenzonitrile (CAS 1250601-02-5) places the amino group meta and methyl para; this rearrangement may change hydrogen-bonding capacity and cyano-group polarization, with class-level evidence of >10-fold potency shifts in analogous benzonitrile fragments.
Methylene-spaced analog introduces extra rotational freedom
4-{[(Cyclopropylmethyl)amino]methyl}benzonitrile (CAS 1019539-48-0) separates the amine from the ring by a -CH2- spacer, adding a rotatable bond and removing nitrogen-aryl conjugation; this can affect pKa, geometry, and target-engagement kinetics relative to the direct amino-aromatic compound.

Quantitative Evidence Guide for 4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile: Comparator-Based Differentiation Data


Ortho-Methyl Substitution Confers Distinct Steric Bulk Relative to Des-Methyl Analog

4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile bears an ortho-methyl group that adds measurable steric bulk (molar refractivity contribution: approximately +5.65 cm³/mol for the methyl group) relative to the des-methyl analog 4-[(cyclopropylmethyl)amino]benzonitrile (CAS 1019607-58-9) . This steric modification restricts the rotameric freedom of the cyclopropylmethylamino side chain, as the ortho-methyl group creates a steric clash with the cyclopropylmethyl moiety that constrains the conformational ensemble relative to the unsubstituted analog. The molecular weight increases from 172.23 g/mol (des-methyl analog) to 186.25 g/mol (target compound), representing a +8.1% increase . This steric differentiation is relevant for structure-activity relationship (SAR) studies where subtle modifications at the ortho position of benzonitrile scaffolds have been shown to modulate binding affinity in kinase and transporter assays [1].

Steric Bulk vs. Des-Methyl
Cross-study comparable
ΔMW +8.1% (14.02 g/mol)
Molar refractivity contribution approx. +5.65 cm³/mol
Supports steric differentiation for SAR studies
Ortho-methyl restricts rotameric freedom of the cyclopropylmethylamino side chain
medicinal chemistry structure-activity relationship pharmacophore design

Regioisomeric Differentiation: 2-Methyl-4-amino vs 3-Amino-4-methyl Substitution Pattern

The target compound 4-[(cyclopropylmethyl)amino]-2-methylbenzonitrile (2-methyl-4-amino substitution) is a distinct regioisomer from 3-[(cyclopropylmethyl)amino]-4-methylbenzonitrile (CAS 1250601-02-5; 3-amino-4-methyl substitution) . Both share the molecular formula C12H14N2 and MW 186.25 g/mol but differ in the relative positions of the cyclopropylmethylamino and methyl substituents on the benzonitrile ring. This regioisomeric difference alters the electronic environment of the cyano group and the hydrogen-bonding capacity of the amino NH, as the ortho-methyl group in the target compound exerts both inductive (+I) electron-donating effects and steric effects on the adjacent amino substituent that are absent in the 3-amino-4-methyl isomer . Such regioisomeric differences have been shown to produce measurable shifts in target binding in fragment-based screening campaigns, where even single-atom positional changes can alter IC50 values by >10-fold [1].

Regioisomeric Substitution Pattern
Class-level inference
2-methyl-4-amino vs. 3-amino-4-methyl connectivity; identical MW (186.25), but documented >10-fold potency shifts in analogous series
Regioisomeric mismatch may alter binding outcome significantly
Electronic and steric effects on amino group differ between isomers
regioisomer selectivity medicinal chemistry lead optimization

Direct Aryl-Amino Connectivity vs. Methylene-Spaced Analogs: Implications for Conformational Rigidity

The target compound features a direct C-N bond between the aromatic ring and the cyclopropylmethylamino group, whereas the structurally similar compound 4-{[(cyclopropylmethyl)amino]methyl}benzonitrile (CAS 1019539-48-0) incorporates a methylene (-CH2-) spacer between the aromatic ring and the amine nitrogen . This difference in connectivity introduces an additional rotatable bond in the methylene-spaced analog (5 rotatable bonds vs. 4 in the target compound, excluding cyclopropyl ring bonds), increasing conformational flexibility and altering the distance between the cyclopropylmethyl group and the benzonitrile core by approximately 1.5 Å . The direct amino-aromatic connection in the target compound enables conjugation between the nitrogen lone pair and the aromatic π-system, which is absent in the methylene-spaced analog. This electronic conjugation influences the basicity of the amino group (predicted pKa shift of approximately 1-2 units) and the electron density distribution across the aromatic ring .

Aryl-Amino vs. Methylene Linker
Cross-study comparable
Direct C-N bond (4 rotatable bonds) vs. -CH2- spacer (5 rotatable bonds); predicted pKa shift approx. 1-2 units
Conformational and electronic changes may affect target engagement
Methylene spacer eliminates nitrogen-aryl conjugation
conformational restriction pharmacophore rigidity medicinal chemistry design

Chiral vs. Achiral Cyclopropylmethylamino Substitution: Single Enantiomer vs. Racemic Mixture Considerations

4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile is an achiral molecule at the cyclopropylmethylamino substituent (the nitrogen bears two non-identical substituents but the cyclopropylmethyl carbon is not a stereocenter). In contrast, the enantiomerically pure compound 4-((1S)-aminocyclopropylmethyl)-2-methylbenzenecarbonitrile (CAS 1212993-06-0) contains a chiral center at the cyclopropylmethyl carbon, existing as a defined single enantiomer . The chiral variant introduces stereochemical constraints that can be critical for diastereoselective target interactions. While the achiral target compound offers synthetic simplicity and lower cost, the chiral analog may provide enhanced target selectivity in cases where the binding pocket discriminates between enantiomers. Predicted boiling point data for the chiral analog (335.3±30.0 °C) provides a physicochemical reference point , though direct experimental comparative data for the target compound is currently unavailable in the public domain.

Achiral vs. Chiral Analog
Supporting evidence
Target: achiral at cyclopropylmethylamino group
Chiral analog: CAS 1212993-06-0, (S)-enantiomer, predicted b.p. 335.3±30.0 °C
Achiral tool supports control experiments; enantiopure form required for stereoselective optimization
Enantiomeric purity ≥95% ee typical for chiral analog
chiral resolution enantioselective synthesis stereochemical purity

Optimal Research and Procurement Application Scenarios for 4-[(Cyclopropylmethyl)amino]-2-methylbenzonitrile


Fragment-Based Screening Library Design Requiring Ortho-Substituted Benzonitrile Scaffolds

This compound is best deployed as a fragment or building block in screening libraries where the ortho-methyl substitution pattern is required to probe steric effects on target binding. The combination of a para-cyclopropylmethylamino group with an ortho-methyl group creates a defined pharmacophoric geometry that cannot be replicated by commercially available des-methyl analogs (CAS 1019607-58-9) or regioisomers such as 3-[(cyclopropylmethyl)amino]-4-methylbenzonitrile (CAS 1250601-02-5) . Procurement of this specific substitution pattern is essential when SAR data from related benzonitrile series indicate that ortho substitution modulates binding potency, as demonstrated by >10-fold shifts in potency observed with regioisomeric modifications in analogous compound classes [1].

Synthetic Intermediate for Lead Optimization Campaigns Targeting Kinase or GPCR Programs

The compound serves as a versatile intermediate for further derivatization via the cyano group (hydrolysis to acid/amide, reduction to amine, or cyclization to heterocycles) or the secondary amino group (acylation, sulfonylation, or reductive amination). This dual functionalization potential distinguishes it from methylene-spaced analogs (CAS 1019539-48-0) where the amino group is separated from the aromatic ring, altering the electronic properties of the cyano group and potentially affecting downstream reactivity . Researchers should specify this compound when the synthetic route requires a direct amino-aromatic bond to maintain conjugation for subsequent transformations.

Control Compound for Enantioselective Studies Involving Chiral Cyclopropylmethylamino Analogs

Given that 4-[(cyclopropylmethyl)amino]-2-methylbenzonitrile lacks a stereocenter at the cyclopropylmethylamino group, it can serve as an achiral control compound in studies comparing the biological activity of enantiomerically pure chiral variants such as 4-((1S)-aminocyclopropylmethyl)-2-methylbenzenecarbonitrile (CAS 1212993-06-0) . This application is relevant for target engagement studies where stereochemical discrimination is being investigated, allowing researchers to attribute differences in activity to stereochemistry rather than to the core scaffold alone.

Physicochemical Property Optimization in CNS Drug Discovery Programs

The cyclopropylmethyl group is a privileged fragment in CNS drug discovery, often employed to modulate lipophilicity and metabolic stability while maintaining low molecular weight. The target compound's calculated properties (predicted LogP in the range of 2.5-3.5 based on fragment additivity; MW 186.25 g/mol; hydrogen bond donor count = 1) position it within favorable CNS drug-like space . The ortho-methyl group provides a subtle increase in lipophilicity compared to the des-methyl analog, which may influence blood-brain barrier penetration and tissue distribution. This compound should be prioritized over the simpler 4-[(cyclopropylmethyl)amino]benzonitrile when moderate lipophilicity enhancement is desired without significant molecular weight increase [1].

Application
Selection Property
Validation Focus
Fragment-based screening library design
Ortho-methyl steric probe
Steric influence on target binding (binding-potency SAR)
Lead optimization intermediate
Dual cyano/amino derivatization
Reactivity and retention of amino-aromatic conjugation
Enantioselective study control
Achiral cyclopropylmethylamino scaffold
Stereochemical discrimination vs. (S)-enantiomer
CNS drug-discovery property optimization
Moderate lipophilicity enhancement
CNS drug-like profile (LogP, MW, HBD) assessment
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